molecular formula C13H17ClN2O B2690270 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride CAS No. 1638338-48-3

2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride

Cat. No.: B2690270
CAS No.: 1638338-48-3
M. Wt: 252.74
InChI Key: QCGWQISAAKKEBF-UHFFFAOYSA-N
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Description

2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride is a chemical compound with the molecular formula C13H17ClN2O It is a derivative of pyrrole and is characterized by its unique octahydropyrrolo[3,4-c]pyrrole structure, which is fused with a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a benzoyl chloride in the presence of a base, followed by hydrogenation to achieve the octahydro structure. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzoyl group or other substituents on the pyrrole ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group and the pyrrole ring structure allow it to bind to specific sites on these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoyl-pyrrole: Lacks the octahydro structure, making it less complex.

    2-Benzoyl-tetrahydropyrrolo[3,4-c]pyrrole: Similar but with fewer hydrogen atoms, affecting its reactivity and stability.

    2-Benzoyl-pyrrolo[3,4-c]pyrrole: Similar core structure but without the octahydro modification.

Uniqueness

2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride is unique due to its fully hydrogenated pyrrole ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(phenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c16-13(10-4-2-1-3-5-10)15-8-11-6-14-7-12(11)9-15;/h1-5,11-12,14H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGWQISAAKKEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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